molecular formula C10H12ClNO2 B11759640 [(4-Chloro-benzyl)-methyl-amino]-acetic acid

[(4-Chloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B11759640
M. Wt: 213.66 g/mol
InChI Key: HCPZLBPBMYNZSQ-UHFFFAOYSA-N
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Description

[(4-Chloro-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a chlorine atom at the para position, a methyl group attached to the nitrogen atom, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(4-Chloro-benzyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [(4-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Chloro-benzyl)-methyl-amino]-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, while the acetic acid group increases its solubility in water .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-methylamino]acetic acid

InChI

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

HCPZLBPBMYNZSQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)CC(=O)O

Origin of Product

United States

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